

Technical Guide: (3S,5S)-3,5-Dimethylmorpholine Hydrochloride

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Compound of Interest

Compound Name: (3S)-3,5-Dimethylmorpholine

Cat. No.: B13055681

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Executive Summary

(3S,5S)-3,5-Dimethylmorpholine hydrochloride is a chiral, non-aromatic heterocycle employed as a building block in drug discovery. Unlike its achiral cis-isomer, the (3S,5S)-trans isomer possesses C₂ symmetry and a defined 3D vector, making it critical for structure-activity relationship (SAR) studies requiring precise stereochemical control.^[1] Its primary utility lies in modulating lipophilicity (LogP), enhancing metabolic stability by blocking

-carbon oxidation, and improving the solubility profile of drug candidates via salt formation.

Chemical Identity & Stereochemical Analysis^{[1][2][3]} Nomenclature and Identification

Property	Detail
IUPAC Name	(3S,5S)-3,5-Dimethylmorpholine hydrochloride
Common Name	trans-3,5-Dimethylmorpholine HCl
CAS Number	154634-94-3 (Specific to (3S,5S) isomer)
Molecular Formula	C ₆ H ₁₄ ClNO
Molecular Weight	151.63 g/mol
Chirality	Chiral (Enantiomerically pure)

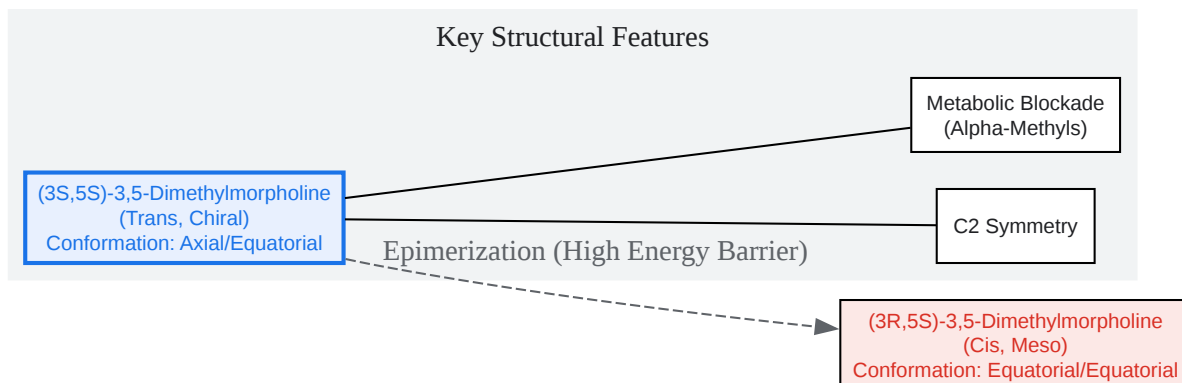
Conformational Analysis

The morpholine ring adopts a chair conformation.^{[1][2]} The stereochemical relationship between the methyl groups at positions 3 and 5 (adjacent to the nitrogen) dictates the stability and shape of the molecule.^[1]

- **Cis-Isomer (Meso):** The methyl groups are in a 1,3-relationship.^[1] In the chair form, they can both adopt an equatorial (e,e) orientation, which is thermodynamically favored.^[1]
- **Trans-Isomer (3S,5S):** The methyl groups are on opposite faces of the ring plane.^{[1][3]} Geometrically, this forces one methyl group to be equatorial and the other axial (e,a).^[1] This introduces 1,3-diaxial interactions, making the (3S,5S) isomer higher in energy and synthetically more challenging to access than the cis-isomer.

Visualization of Stereochemistry

The following diagram illustrates the stereochemical distinction between the target (3S,5S) isomer and the common meso form.



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Figure 1: Stereochemical relationship and conformational properties of 3,5-dimethylmorpholine isomers.

Physicochemical Properties

The hydrochloride salt improves the handling and stability of the volatile free base.[1]

Property	Value (HCl Salt)	Context/Notes
Appearance	White to off-white crystalline solid	Hygroscopic; store under inert atmosphere.[1]
Melting Point	185 – 195 °C (Decomposes)	Broad range typical for hygroscopic amine salts.[1]
Solubility	High: Water, Methanol, DMSO Low: Ether, Hexane, Toluene	Salt formation dictates polar solubility.[1]
pKa (Conj. Acid)	~8.4 – 9.0 (Predicted)	Steric hindrance at C3/C5 slightly lowers solvation of the cation compared to morpholine (pKa 8.36), but inductive effects of methyls compensate.
LogP (Free Base)	~0.8	More lipophilic than morpholine (LogP -0.[1]86) due to methyl groups.[1][3]
H-Bond Donors	2 (NH ₂ ⁺)	In salt form.[1]
H-Bond Acceptors	1 (Ether Oxygen)	Oxygen basicity is negligible. [1]

Experimental Protocol: Salt Formation & Purification

Objective: Convert (3S,5S)-3,5-dimethylmorpholine free base into the stable hydrochloride salt for storage and usage. Safety: Work in a fume hood. HCl gas and ethereal solvents are hazardous.[1]

Reagents[1][3][4][6][7]

- (3S,5S)-3,5-Dimethylmorpholine (Free Base, oil).[1]
- Solvent A: Diethyl ether or Methyl tert-butyl ether (MTBE) (Anhydrous).[1]

- Reagent B: 4M HCl in 1,4-Dioxane or 2M HCl in Diethyl Ether.[1]
- Solvent C: Hexanes or n-Heptane (Antisolvent).[1]

Methodology

- Dissolution: Dissolve 1.0 equivalent of the free base oil in 10 volumes (v/w) of anhydrous MTBE. Cool the solution to 0°C in an ice bath.
- Acidification: Dropwise add 1.1 equivalents of Reagent B (HCl solution) under vigorous stirring.
 - Observation: A white precipitate should form immediately.[1]
 - Control: Monitor pH using wet pH paper; aim for pH 1-2.[1]
- Maturation: Remove the ice bath and stir at room temperature for 30 minutes to ensure complete salt formation and crystal growth.
- Isolation: Filter the solid using a sintered glass funnel (porosity 3 or 4) under nitrogen (to prevent moisture absorption).
- Washing: Wash the filter cake with 2 x 3 volumes of cold MTBE/Hexane (1:1 mixture) to remove excess acid and non-polar impurities.[1]
- Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.
 - Validation: Check ^1H NMR (D_2O) to ensure no solvent peaks remain and stoichiometry is 1:1.

Applications in Drug Discovery

The (3S,5S)-3,5-dimethylmorpholine moiety is a "privileged structure" in medicinal chemistry.[1]

Metabolic Stability (Alpha-Methylation Effect)

One of the primary failure modes for cyclic amines in drug development is oxidative metabolism at the

-carbon (adjacent to nitrogen) by Cytochrome P450 enzymes.[1]

- Mechanism: CYP450 abstracts a hydrogen from the

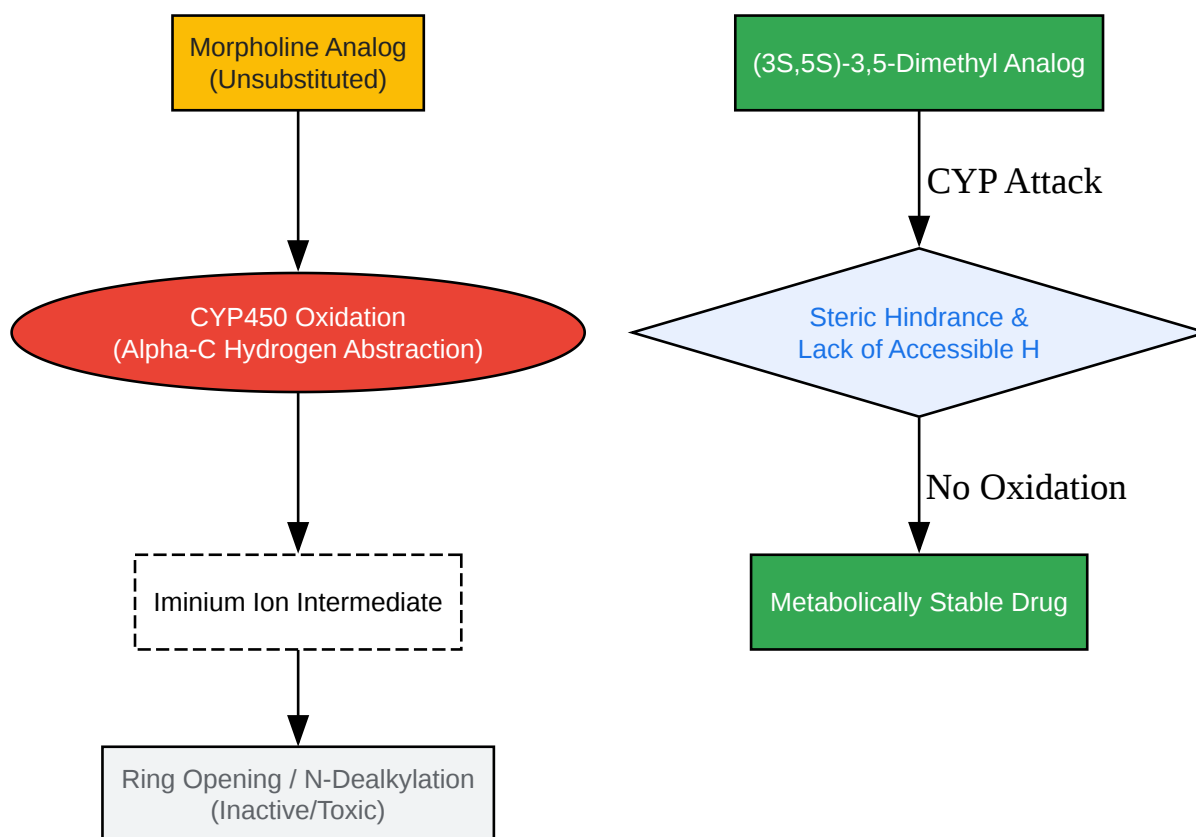
-carbon, leading to an iminium ion and subsequent ring opening or dealkylation.[1]

- Solution: Placing methyl groups at the 3 and 5 positions (the

-carbons) removes the abstractable protons (or sterically hinders the approach of the heme iron), significantly increasing the metabolic half-life (

) of the drug.

Pathway Visualization: Metabolic Blockade[1]



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Figure 2: Mechanism of metabolic stabilization via steric blockade at the alpha-positions.[1]

Handling and Safety (SDS Summary)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity - single exposure (Respiratory tract irritation) (H335).[1]
- Storage: Hygroscopic. Store in a tightly closed container under an inert atmosphere (Nitrogen or Argon) at room temperature.
- PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]

References

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